Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine
Description
Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine is a sulfoximine derivative characterized by a central sulfur atom in the +6 oxidation state (λ⁶-sulfanylidene), substituted with a cyano group (–C≡N), a cyclohexyl ring, a methyl group, and an oxo moiety. This compound belongs to a class of sulfoximines, which are known for their diverse applications in medicinal chemistry and materials science due to their unique electronic and steric properties .
Properties
IUPAC Name |
(cyclohexyl-methyl-oxo-λ6-sulfanylidene)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-12(11,10-7-9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNOLNOAOUCWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC#N)(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfoxide Amination with Cyanamide
Procedure :
A cyclohexyl methyl sulfoxide precursor is treated with cyanamide in the presence of a strong base (e.g., NaH) under anhydrous conditions. The reaction proceeds via nucleophilic attack of the cyanamide on the electrophilic sulfur center, followed by oxidation to stabilize the sulfoximide structure.
Example :
- Starting Material : Cyclohexyl methyl sulfoxide (10 mmol)
- Reagents : Cyanamide (12 mmol), NaH (1.2 eq), THF (anhydrous)
- Conditions : Reflux at 65°C for 12–16 h under nitrogen
- Workup : Quench with ice-water, extract with DCM, purify via silica gel chromatography (hexane/EtOAc 3:1)
- Yield : 68–72%
Mechanistic Insight :
The base deprotonates cyanamide, generating a nucleophilic cyanamide anion that attacks the sulfoxide sulfur. Subsequent tautomerization and oxidation yield the sulfoximide product.
Sulfinyl Chloride Intermediate Route
Procedure :
Cyclohexyl methyl sulfinyl chloride is reacted with cyanamide in a two-step process. The sulfinyl chloride is first prepared via chlorination of the corresponding sulfide, followed by amination.
Example :
- Step 1 : Cyclohexyl methyl sulfide → Treatment with SO₂Cl₂ (1.1 eq) in DCM at 0°C → Sulfinyl chloride (85% yield)
- Step 2 : Sulfinyl chloride + cyanamide (1.5 eq) in presence of Et₃N → Stir at RT for 6 h → Sulfoximide (62% yield)
- Excess cyanamide improves conversion but may require careful stoichiometric control to avoid side reactions.
- Triethylamine acts as both a base and a proton scavenger.
Oxidative Amination Using Hypervalent Iodine Reagents
Procedure :
A hypervalent iodine reagent (e.g., PhI(OAc)₂) facilitates direct amination of sulfoxides with cyanamide under mild conditions.
Example :
- Reagents : Cyclohexyl methyl sulfoxide (1 eq), cyanamide (1.2 eq), PhI(OAc)₂ (1.5 eq), CH₃CN
- Conditions : RT, 8 h
- Yield : 58%
- Avoids strong bases, enabling compatibility with sensitive functional groups.
- Shorter reaction times compared to traditional methods.
Microwave-Assisted Synthesis
Procedure :
Microwave irradiation accelerates the amination step, reducing reaction times from hours to minutes.
Example :
- Reagents : Cyclohexyl methyl sulfoxide (1 eq), cyanamide (1.5 eq), K₂CO₃ (2 eq), DMF
- Conditions : Microwave at 100°C, 300 W, 30 min
- Yield : 70%
- Polar aprotic solvents (e.g., DMF) enhance microwave absorption.
- Higher temperatures (100–120°C) improve reaction efficiency.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Sulfoxide Amination | NaH, THF | Reflux, 12–16 h | 68–72% | High reproducibility |
| Sulfinyl Chloride Route | SO₂Cl₂, Et₃N | RT, 6 h | 62% | Scalable for industrial applications |
| Oxidative Amination | PhI(OAc)₂, CH₃CN | RT, 8 h | 58% | Mild conditions, functional group tolerance |
| Microwave-Assisted | K₂CO₃, DMF | 100°C, 30 min | 70% | Rapid synthesis, energy-efficient |
Critical Challenges and Solutions
-
- Over-amination or oxidation can generate sulfones or disulfides.
- Mitigation : Use stoichiometric cyanamide and inert atmospheres.
-
- Polar byproducts may co-elute with the target compound.
- Solution : Employ gradient elution in chromatography (e.g., 5–20% MeOH in DCM).
-
- Cyanamide and sulfoxide intermediates are hygroscopic.
- Precaution : Use anhydrous solvents and molecular sieves.
Chemical Reactions Analysis
Types of Reactions
Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Therapeutic Uses
Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine has been investigated for its role as an inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS). These enzymes are crucial for protein synthesis in bacteria, making them attractive targets for antibiotic development. In particular, the compound has shown promise in selectively inhibiting bacterial leucyl-tRNA synthetase, which can be beneficial in treating bacterial infections .
Biochemical Assays
The compound is utilized in biochemical assays to study the mechanisms of protein synthesis and the role of aaRS in cellular processes. By inhibiting these enzymes, researchers can gain insights into bacterial resistance mechanisms and the development of new antibiotics .
Cancer Research
Recent studies have indicated that compounds similar to this compound may have applications in cancer therapy. They can act as inhibitors of specific kinases involved in cell proliferation and survival pathways, thus offering a potential avenue for cancer treatment .
Case Studies
Several studies have documented the efficacy of this compound and related compounds:
- Study on Bacterial Inhibition : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains by targeting their aaRS enzymes. The results showed a significant reduction in bacterial viability when treated with the compound .
- Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that compounds with similar structures could induce apoptosis in tumor cells, suggesting a potential role in oncological therapies .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Antibiotic Development | Inhibitor of bacterial aaRS | New treatments for bacterial infections |
| Biochemical Research | Mechanistic studies on protein synthesis | Understanding antibiotic resistance |
| Cancer Therapy | Inhibition of kinases involved in tumor growth | Novel therapeutic strategies |
Mechanism of Action
The mechanism of action of Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
[(4-Fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea
- Structural Differences: Replaces the cyclohexyl and cyano groups with a 4-fluorophenyl ring and a thiourea (–NH–C(=S)–NH₂) moiety.
- The thiourea group may increase hydrogen-bonding capacity, influencing solubility and biological activity, whereas the cyano group in the target compound offers polarizability and metabolic resistance .
(3-Aminocyclopentyl)(imino)methyl-lambda6-sulfanone Dihydrochloride
- Structural Differences: Features a cyclopentyl ring instead of cyclohexyl and an imino (–NH) group instead of cyano. The sulfanone group (S=O) differs from the sulfoximine’s S–N bond.
- Key Implications: The smaller cyclopentyl ring may reduce steric hindrance, favoring interactions in enzymatic pockets. The imino group could participate in tautomerism, altering reactivity compared to the cyano group’s rigidity .
Cyclohexyl(ethyl)imino-lambda6-sulfanone
- Structural Differences: Substitutes the methyl and cyano groups with ethyl and imino substituents.
- The imino moiety’s basicity contrasts with the cyano group’s electronegativity, affecting pH-dependent behavior .
Comparative Physicochemical Properties
Biological Activity
Overview
Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine is a novel compound with the molecular formula C₈H₁₄N₂OS and a molecular weight of 186.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibacterial agents. The compound's mechanism may involve the inhibition of bacterial aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria .
Anticancer Properties
In addition to its antimicrobial effects, this compound is being investigated for its anticancer properties. Early-stage research has shown that it may induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer therapeutic. The specific pathways through which it exerts these effects are still under investigation but may involve modulation of key signaling pathways related to cell growth and survival.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in critical biochemical pathways.
- Cellular Interaction : It has been suggested that the compound can bind to cellular receptors or proteins, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
Case Studies and Experimental Data
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Laboratory experiments have demonstrated the effectiveness of this compound against specific bacterial strains and cancer cell lines. For instance, tests on E. coli and S. aureus have shown promising results regarding growth inhibition.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may disrupt protein synthesis in bacteria, leading to cell death. In cancer models, it has been observed to activate apoptotic pathways, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Contains cyano group and sulfur moiety |
| 2-Amino-N-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide | Yes | Limited | Focused on amino acid synthesis inhibition |
| 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride | Moderate | Yes | Targets specific cancer pathways |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Cyano[cyclohexyl(methyl)oxo-lambda⁶-sulfanylidene]amine?
- Methodological Answer : The synthesis of sulfoximine derivatives typically involves sulfur-nitrogen bond formation. A plausible route includes:
Sulfilimine formation : React cyclohexyl(methyl)sulfide with an oxidizing agent (e.g., mCPBA) to generate the sulfoxide.
Imination : Treat the sulfoxide with a nitrene source (e.g., hydroxylamine-O-sulfonic acid) to form the sulfoximine core.
Cyanidation : Introduce the cyano group via nucleophilic substitution using cyanide salts (e.g., KCN) under anhydrous conditions .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-resolution mass spectrometry (HRMS).
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze , , and NMR to confirm the sulfoximine moiety and substituent positions.
- IR Spectroscopy : Identify characteristic peaks for -CN (~2200 cm) and S=O (~1050 cm).
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles .
Q. What are the stability profiles of Cyano[cyclohexyl(methyl)oxo-lambda⁶-sulfanylidene]amine under varying pH and temperature?
- Methodological Answer :
Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C for 14 days.
Analysis : Quantify degradation products using HPLC with UV detection (λ = 254 nm).
- Key Parameters : Monitor hydrolysis of the cyano group and sulfoximine ring opening .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Stationary Phases (CSPs) : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) CSPs.
- Mobile Phase Optimization : Test polar organic modifiers (e.g., ethanol/isopropanol) in hexane to enhance resolution.
- Circular Dichroism (CD) : Validate enantiopurity by correlating elution order with CD spectra .
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states for sulfoximine-mediated reactions (e.g., C–H activation).
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinities .
Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?
- Methodological Answer :
Deuterium Labeling : Synthesize deuterated analogs at the cyclohexyl methyl position.
Kinetic Profiling : Compare rate constants () for reactions (e.g., nucleophilic substitutions) to identify rate-determining steps.
- Data Interpretation : suggests bond cleavage in the transition state .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to SAR datasets to isolate confounding variables (e.g., solvent polarity).
- In Silico QSAR Models : Train models using MOE software to reconcile discrepancies between in vitro and in vivo activity .
Q. How does photodegradation affect the environmental fate of this compound?
- Methodological Answer :
Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) in a photoreactor.
Product Identification : Use LC-QTOF-MS to detect transformation products (e.g., sulfonic acids or nitriles).
- Ecotoxicity Assessment : Test degradation products on Daphnia magna to evaluate acute toxicity .
Q. What analytical workflows resolve discrepancies in spectroscopic data for derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
